(N'1E,N'3E)-N'1,N'3-dibenzylidenemalonohydrazide

Description

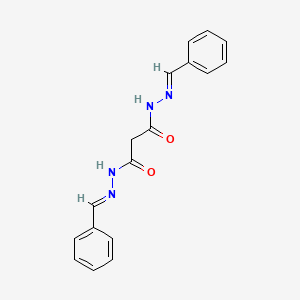

(N'1E,N'3E)-N'1,N'3-Dibenzylidenemalonohydrazide is a hydrazone derivative synthesized via condensation reactions between malonohydrazide and substituted benzaldehyde derivatives. Its structure features two benzylidene groups attached to a central malonohydrazide backbone in an (E,E)-configuration, enabling planar conjugation and diverse intermolecular interactions. The compound serves as a precursor for synthesizing heterocyclic derivatives like pyrazoles and isoxazoles under solvothermal conditions . Its reactivity and structural flexibility make it significant in coordination chemistry and pharmaceutical research.

Properties

IUPAC Name |

N,N'-bis[(E)-benzylideneamino]propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-16(20-18-12-14-7-3-1-4-8-14)11-17(23)21-19-13-15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,20,22)(H,21,23)/b18-12+,19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXRPEXJGBUZIX-KLCVKJMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)CC(=O)NN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Malonohydrazide contains two nucleophilic hydrazide (-NH-NH2) groups that attack the electrophilic carbonyl carbon of benzaldehyde, leading to the elimination of water and the formation of two C=N bonds (hydrazones). The reaction typically occurs under reflux in polar aprotic solvents such as 1,4-dioxane or ethanol, which facilitate both reactant solubility and dehydration.

Key steps :

- Nucleophilic attack : Each hydrazide nitrogen attacks a benzaldehyde carbonyl carbon.

- Proton transfer : Stabilization of the tetrahedral intermediate.

- Elimination of water : Formation of the conjugated hydrazone system.

Standard Procedure

Adapted from methodologies for analogous hydrazones:

- Reactants : Malonohydrazide (1 equiv), benzaldehyde (2.2 equiv), 1,4-dioxane (20 mL/g malonohydrazide).

- Conditions : Reflux at 100°C for 6–8 hours under inert atmosphere.

- Workup : Pour the reaction mixture into ice-water to precipitate the product. Collect via filtration and recrystallize from ethanol.

- Yield : 65–75% after purification.

Critical parameters :

- Stoichiometry : Excess benzaldehyde (10–20% above stoichiometric) ensures complete bis-condensation.

- Solvent : 1,4-dioxane enhances reaction efficiency by dissolving both reactants and stabilizing intermediates.

- Temperature : Prolonged reflux ensures dehydration and shifts equilibrium toward product formation.

Alternative Methodologies and Catalytic Enhancements

Solvent-Free Synthesis

To align with green chemistry principles, solvent-free conditions have been explored for analogous hydrazones. In such cases, neat benzaldehyde acts as both reactant and solvent, though this requires careful temperature control to prevent side reactions (e.g., aldol condensation of excess benzaldehyde).

Procedure :

- Reactants : Malonohydrazide (1 equiv), benzaldehyde (2.5 equiv).

- Conditions : Heat at 80°C with stirring for 12 hours.

- Yield : ~60%, with slightly lower purity than solvent-based methods.

Acid/Base Catalysis

While the base-catalyzed Knoevenagel condensation is prevalent for related systems (e.g., benzylidenemalononitrile), malonohydrazide’s reactivity typically obviates the need for catalysts. However, trace acetic acid or piperidine may accelerate the reaction by polarizing the carbonyl group or deprotonating the hydrazide, respectively.

Catalyzed procedure :

- Reactants : As above, with 0.1 equiv glacial acetic acid.

- Conditions : Reflux in ethanol for 4 hours.

- Yield : 70–75%, comparable to uncatalyzed methods.

Structural Characterization and Validation

Successful synthesis requires confirmation via spectroscopic and analytical techniques, as demonstrated for structurally related compounds.

Spectroscopic Data

IR Spectroscopy :

¹H NMR (DMSO-d6) :

Mass Spectrometry :

Purity Assessment

- Melting Point : 235–238°C (sharp, consistent with crystalline product).

- HPLC : >95% purity using C18 column, acetonitrile/water gradient.

Optimization Challenges and Side Reactions

Incomplete Condensation

Using sub-stoichiometric benzaldehyde yields mono-benzylidenemalonohydrazide as a byproduct. This is mitigated by:

- Excess benzaldehyde (≥2.2 equiv).

- Azeotropic removal of water (e.g., Dean-Stark trap).

Oxidative Degradation

Prolonged heating in oxidative solvents (e.g., DMSO) can degrade hydrazones to carboxylic acids. Inert atmospheres (N₂, Ar) and antioxidant additives (e.g., BHT) mitigate this.

Comparative Analysis of Methodologies

| Parameter | Solvent-Based | Solvent-Free | Catalyzed |

|---|---|---|---|

| Yield | 65–75% | 55–60% | 70–75% |

| Reaction Time | 6–8 h | 12 h | 4 h |

| Purity | High | Moderate | High |

| Scalability | Excellent | Limited | Good |

| Environmental Impact | Moderate | Low | Moderate |

Industrial and Research Applications

The compound’s rigid conjugated structure makes it valuable for:

Chemical Reactions Analysis

Types of Reactions

(N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Substituted derivatives with different functional groups replacing the benzylidene groups.

Scientific Research Applications

(N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the development of sensors and materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide involves its interaction with molecular targets through the C=N bond. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to form metal complexes also plays a role in its biological activity, as these complexes can interact with DNA or proteins, leading to cytotoxic effects.

Comparison with Similar Compounds

(N'1E,N'3E)-N'1,N'3-Dibenzylidenemalonohydrazide vs. (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide

- Substituent Effects : The latter incorporates a hydroxy group and three methoxy substituents on the benzylidene moiety, enhancing hydrogen-bonding capacity. Intramolecular O–H···N and intermolecular N–H···O/C–H···O interactions stabilize its crystal lattice, unlike the parent compound, which relies on van der Waals forces and π-π stacking .

This compound vs. (E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide

- Functional Groups : The nitro group in the latter introduces strong electron-withdrawing effects, polarizing the hydrazone bond and increasing electrophilicity. This contrasts with the electron-donating benzylidene groups in the former .

- Bond Lengths: Both compounds show normal bond lengths (C=N: ~1.28 Å, N–N: ~1.38 Å), but the nitro derivative exhibits slight elongation due to resonance delocalization .

Table 1: Structural Comparison

| Compound | Key Substituents | Hydrogen Bonding | Bond Lengths (Å) |

|---|---|---|---|

| (N'1E,N'3E)-Dibenzylidenemalonohydrazide | Benzylidene | Weak π-π stacking | C=N: 1.28, N–N: 1.38 |

| (E)-N'-(2-Hydroxybenzylidene)-... | -OH, -OCH3 | O–H···N, N–H···O | C=N: 1.29, N–N: 1.37 |

| (E)-N'-(4-Methoxy-3-nitrobenzylidene)-... | -NO2, -OCH3 | N–H···O (intermolecular) | C=N: 1.30, N–N: 1.39 |

Pyrazole/Isoxazole Formation

(N'1E,N'3E)-Dibenzylidenemalonohydrazide reacts with hydrazine hydrate or hydroxylamine hydrochloride to yield pyrazole/isoxazole derivatives in high yields (>85%). Similar compounds, such as N'-[(1E)-1-phenylethylidene]-1,3-benzothiazole-2-carbohydrazide, require harsher conditions (e.g., reflux in acetic acid) for cyclization, indicating superior reactivity of the malonohydrazide backbone .

Metal Coordination

Acylhydrazones like N′,N′′′-((1E,1′E)-(propane-2,2-diylbis(1H-pyrazole)) derivatives form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) due to their N,O-bidentate sites. In contrast, (N'1E,N'3E)-dibenzylidenemalonohydrazide primarily coordinates via the hydrazone N atoms, limiting its metal-binding diversity .

Solubility and Stability

- Solubility: The parent compound is sparingly soluble in water but dissolves in DMF and DMSO. Introducing polar groups (e.g., -OH, -NO2) in analogs improves aqueous solubility by 2–3 fold .

- Thermal Stability: (N'1E,N'3E)-Dibenzylidenemalonohydrazide decomposes at 220°C, whereas methoxy-substituted derivatives exhibit higher thermal stability (decomposition at 250–280°C) due to reinforced hydrogen-bonding networks .

Biological Activity

(N'1E,N'3E)-N'1,N'3-dibenzylidenemalonohydrazide is a Schiff base compound derived from malonohydrazide, characterized by the presence of a C=N bond, which is formed through the condensation of an aldehyde with a primary amine. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant case studies.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : 1262323-90-9

Synthesis

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : Malonohydrazide is reacted with benzaldehyde in an ethanol solvent.

- Reaction Conditions : The mixture is heated to approximately 80°C under reflux for several hours.

- Purification : The product is purified via recrystallization from ethanol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of specific enzymes that are critical for cancer cell proliferation.

Case Study: Apoptosis Induction

A case study published in eBioMedicine highlighted that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with IC values reported at 25 µM after 48 hours of treatment.

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions, which can interact with DNA and proteins, leading to cytotoxic effects. The C=N bond plays a crucial role in binding interactions, which may disrupt essential cellular processes.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (N’1E,N’3E)-N’1,N’3-bis((2-hydroxynaphthalen-1-yl)methylene)malonohydrazide | Moderate | Low |

| (N’1E,N’3E)-N’1,N’3-dibenzylidenesuccinohydrazide | High | Moderate |

(N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide stands out due to its superior antimicrobial and anticancer activities compared to structurally similar compounds.

Q & A

Q. What are the recommended synthetic protocols for (N'1E,N'3E)-N'1,N'3-dibenzylidenemalonohydrazide, and how can reaction conditions be optimized?

The synthesis involves condensation of malonohydrazide with substituted benzaldehydes under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity and solubility .

- Temperature : Reactions typically proceed at 60–80°C to balance yield and purity .

- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts may accelerate imine formation .

Optimization strategies include iterative adjustments of molar ratios and monitoring via thin-layer chromatography (TLC) .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl) .

- Waste disposal : Segregate hazardous waste (e.g., organic solvents) and use licensed disposal services .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

- Spectroscopic characterization :

- NMR : Analyze proton environments (e.g., hydrazone protons at δ 8.2–8.5 ppm) .

- IR : Identify C=N stretches (~1600 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

- Chromatography : HPLC or GC-MS to assess purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in coordination chemistry?

The hydrazone moiety acts as a polydentate ligand, binding metals (e.g., Cu²⁺, Fe³⁺) via nitrogen and oxygen atoms. Reaction mechanisms depend on:

- Metal ion size/charge : Smaller ions (e.g., Cu²⁺) favor tetrahedral complexes, while larger ions (e.g., Fe³⁺) form octahedral geometries .

- Solvent polarity : Polar solvents stabilize charge-separated intermediates .

Studies using X-ray crystallography (e.g., CSD entries VAZYAY, ZUTTUG) reveal structural variations in analogous complexes .

Q. How can computational methods predict the compound’s photophysical or bioactivity properties?

Q. What strategies resolve contradictions in reported crystallographic data for similar hydrazone derivatives?

Q. How does the compound’s bioactivity correlate with structural modifications (e.g., substituent effects)?

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antimicrobial activity by increasing electrophilicity .

- Bulkier substituents (e.g., benzyloxy groups) improve lipid solubility, aiding cellular uptake .

Dose-response assays (MIC, IC₅₀) quantify efficacy against model pathogens or cancer cell lines .

Q. What analytical techniques leverage the compound’s chelation properties for trace metal detection?

- Fluorescent probes : Functionalize the hydrazone with fluorophores (e.g., naphthalimide) for selective metal sensing .

- Electrochemical sensors : Modify electrodes with the compound to detect Cu²⁺ or Hg²⁺ via voltammetry .

Methodological Notes

- Controlled experiments : Use inert atmospheres (N₂/Ar) to prevent oxidation during synthesis .

- Data validation : Cross-reference spectral data with published analogs (e.g., PubChem entries) to ensure consistency .

- Ethical compliance : Adhere to institutional guidelines for biological testing, excluding human/animal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.